molecular formula C13H16N4O4 B2693083 3-((1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione CAS No. 2034383-40-7

3-((1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione

Cat. No. B2693083
CAS RN: 2034383-40-7
M. Wt: 292.295
InChI Key: SEGRIGPDMRDSLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5-dimethyl-1H-pyrazole is an organic compound with the formula C5H8N2. It is one of several isomeric derivatives of pyrazole that contain two methyl substituents . Oxazolidine-2,4-dione is a type of oxazolidine, a heterocyclic compound containing a five membered ring with three carbon atoms, one oxygen atom, and one nitrogen atom .


Molecular Structure Analysis

Pyrazole is a simple doubly unsaturated five membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The specific molecular structure of “3-((1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione” is not available in the sources I found.


Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The specific chemical reactions involving “3-((1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione” are not available in the sources I found.

Scientific Research Applications

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, such as the one , are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . For instance, some hydrazine-coupled pyrazoles were found to be effective against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .

Antifungal Behavior

The compound has been tested for its in vitro antifungal behavior against the Fusarium oxysporum f.sp. albedinis FAO fungal strains, showing a moderate activity with an inhibition percentage of 46% .

Antimicrobial Activity

Although the compound was tested against three bacterial strains (Escherichia coli, Bacillus subtilis, and Micrococcus luteus), no significant effect was observed against these organisms .

Molecular Docking Studies

A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Drug Development

Given the biological activities of these compounds, they may be considered potential pharmacophores for the preparation of safe and effective antileishmanial, antimalarial, and antifungal agents .

Biochemical Research

The viability of promastigotes can be estimated by microscopically counting live cells, measuring enzyme activities via the 3-(4,5-dimethyl-thiazol-2-yl)-2,5-diphenyl-tetrazolium bromide (MTT) assay, etc. The frequent use of these methods is hampered due to the lengthy and time-consuming procedures followed in the test .

Mechanism of Action

properties

IUPAC Name

3-[[1-(1,5-dimethylpyrazole-3-carbonyl)azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O4/c1-8-3-10(14-15(8)2)12(19)16-4-9(5-16)6-17-11(18)7-21-13(17)20/h3,9H,4-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEGRIGPDMRDSLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)N2CC(C2)CN3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione

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